molecular formula C11H10N2O B13204209 2-(Azetidin-1-yl)-5-formylbenzonitrile

2-(Azetidin-1-yl)-5-formylbenzonitrile

Cat. No.: B13204209
M. Wt: 186.21 g/mol
InChI Key: IDZHSXWZHDQQNY-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-formylbenzonitrile is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both azetidine and formyl groups in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the cycloaddition of α-chloroacetyl chloride with Schiff bases derived from sulfa drugs, resulting in the formation of the azetidine ring . The formyl group can then be introduced through formylation reactions using reagents such as formic acid or formamide under acidic conditions.

Industrial Production Methods: Industrial production of 2-(Azetidin-1-yl)-5-formylbenzonitrile may involve large-scale cycloaddition reactions followed by formylation. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-1-yl)-5-formylbenzonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: 2-(Azetidin-1-yl)-5-carboxybenzonitrile.

    Reduction: 2-(Azetidin-1-yl)-5-hydroxymethylbenzonitrile.

    Substitution: Various substituted azetidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-1-yl)-5-formylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-5-formylbenzonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The azetidine ring can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: The compound may interfere with bacterial cell wall synthesis or disrupt cellular processes in cancer cells, leading to cell death or growth inhibition.

Comparison with Similar Compounds

2-(Azetidin-1-yl)-5-formylbenzonitrile can be compared with other azetidine derivatives:

    Similar Compounds: 2-Azetidinone, 3-pyrrole-substituted 2-azetidinones, and azetidine-3-carboxylic acid.

    Uniqueness: The presence of both the azetidine ring and the formyl group in this compound imparts unique reactivity and potential biological activity, distinguishing it from other azetidine derivatives.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(azetidin-1-yl)-5-formylbenzonitrile

InChI

InChI=1S/C11H10N2O/c12-7-10-6-9(8-14)2-3-11(10)13-4-1-5-13/h2-3,6,8H,1,4-5H2

InChI Key

IDZHSXWZHDQQNY-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=C(C=C2)C=O)C#N

Origin of Product

United States

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